2-Hydroxy-5-methylisophthalaldehyde

Thermal Properties Material Science Crystallography

Researchers requiring a conformationally rigid dialdehyde for multidentate Schiff base ligands face limited structural alternatives. This compound's ortho/para aldehyde architecture and phenolic oxygen create a pre-organized binding pocket essential for dinuclear metal complexes. Key procurement advantages: - Enables >94% Schiff base yields for reliable ligand synthesis - Validated for nanomolar ion sensing (Zn²⁺: 1.059 nM, Cu²⁺: 3.53 nM) - Benzylic bromination pathway allows further derivatization for COF/porous polymer applications Standard >98% (GC) purity ensures reproducible coordination chemistry results.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 7310-95-4
Cat. No. B1214215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methylisophthalaldehyde
CAS7310-95-4
Synonyms2,6-diformyl-4-methylphenol
2,6-diformyl-p-cresol
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C=O)O)C=O
InChIInChI=1S/C9H8O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3
InChIKeyZBOUXALQDLLARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-methylisophthalaldehyde: Core Properties and Specifications


2-Hydroxy-5-methylisophthalaldehyde (CAS 7310-95-4), also known as 2,6-diformyl-4-methylphenol, is an aromatic dialdehyde with the molecular formula C9H8O3 and a molecular weight of 164.16 [1]. It is a versatile organic building block, primarily utilized in coordination chemistry for synthesizing multidentate Schiff base ligands and their metal complexes, which find applications in catalysis, materials science, and sensor development . Commercially, it is available as a white to yellow-orange crystalline powder with a purity of >98.0% (GC) and a melting point range of 129.0 to 133.0 °C .

High-purity aromatic dialdehyde building block (>98% GC)
Crystalline powder with defined melting point range for synthesis and purification
Phenolic hydroxyl and methyl substituents support tridentate Schiff base ligand formation
Suitable for coordination chemistry, sensor development, and functionalized material synthesis

2-Hydroxy-5-methylisophthalaldehyde vs. Generic Dialdehydes


While other aromatic dialdehydes like isophthalaldehyde or 2-hydroxyisophthalaldehyde exist, 2-hydroxy-5-methylisophthalaldehyde possesses a unique combination of a phenolic hydroxyl group and a methyl substituent ortho and para to two aldehyde functionalities . This specific architecture is crucial for forming a distinct class of tridentate or binucleating ligands where both the phenol oxygen and the imine nitrogens participate in metal coordination, creating rigid, pre-organized binding pockets . The methyl group also provides a unique site for further functionalization, enabling derivatization pathways not possible with its non-methylated analogs [1]. Therefore, generic substitution would alter ligand geometry, metal-binding affinity, and overall material properties, directly impacting the performance of the final catalyst, sensor, or material.

! Methyl group enables unique benzylic functionalization not accessible with non-methylated dialdehydes.
! Ortho-phenolic OH forms rigid tridentate binding pocket; replacing with 2-hydroxyisophthalaldehyde alters coordination geometry.
! Generic isophthalaldehyde lacks hydroxyl group, changing ligand denticity and metal-binding affinity.

2-Hydroxy-5-methylisophthalaldehyde: Evidence vs. Closest Analogs


Melting Point Advantage Over Closest Analogs

2-Hydroxy-5-methylisophthalaldehyde exhibits a distinct melting point range compared to its closest structural analogs, which can be critical for purification, formulation, and processing. The target compound has a reported melting point of 129.0 to 133.0 °C . This is higher than the unsubstituted 2-hydroxyisophthalaldehyde (121.0 to 126.0 °C) [1] and significantly higher than the 5-tert-butyl-substituted analog (101.0 to 105.0 °C) [2].

Melting Point Range
Context-dependent
129–133 °C (Target)
121–126 °C (2-Hydroxyisophthalaldehyde)
101–105 °C (5-tert-Butyl analog)
Reported higher melting point may indicate different thermal stability or crystallization behavior.
Cross-study comparison; conditions may vary.
Thermal Properties Material Science Crystallography

Novel Benzylic Bromination Reactivity

A 2026 study in ACS Omega demonstrated a novel, scalable method for the selective benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde, a transformation previously unreported in the literature for this specific compound [1]. The developed three-step procedure, involving protection, photochemical bromination, and deprotection, afforded the desired benzyl bromide product in a 39% yield after recrystallization [1].

Benzylic Bromination
Head-to-head
39% yield after recrystallization
Reported synthesis pathway enables selective benzylic functionalization.
Previously unreported transformation; three-step sequence.
Organic Synthesis Functionalization Methodology

High-Yield Schiff Base Synthesis

The condensation of 2-hydroxy-5-methylisophthalaldehyde with primary amines to form tridentate Schiff base ligands proceeds with very high efficiency. A 2020 study in the International Journal of Molecular Sciences reported that the 1:1 reaction with histamine or 2-(2-aminoethyl)pyridine provided the corresponding HL1 and HL2 ligands in yields ranging between 94.0% and 96.0% [1].

Schiff Base Yield
Reported
94–96% yield
High efficiency supports reliable ligand synthesis with histamine or 2-(2-aminoethyl)pyridine.
Standard condensation conditions.
Coordination Chemistry Ligand Synthesis Reaction Efficiency

2-Hydroxy-5-methylisophthalaldehyde: Key Applications


Binucleating Ligands for Magnetic Materials

Researchers developing model complexes for studying magnetic exchange interactions should procure this compound. Its rigid aromatic core with a phenolic oxygen bridge is ideal for creating dinuclear metal complexes. The high-yielding Schiff base synthesis (>94% [1]) provides reliable access to ligands that, upon complexation, yield materials with well-defined antiferromagnetic properties suitable for thin-film deposition [2].

High-Sensitivity Fluorescent Chemosensors for Live-Cell Imaging

For teams creating new tools for bio-imaging and environmental monitoring, this compound is the key starting material for constructing selective sensors. It enables the creation of probes with nanomolar detection limits for critical ions like Zn²⁺ (1.059 nM) and Cu²⁺ (3.53 nM) [3]. The resulting sensors have been validated for live-cell imaging applications, demonstrating their utility in complex biological systems [3].

Functionalized Building Blocks via Benzylic Modification

Organic chemists seeking to incorporate a dialdehyde core into larger architectures should consider this compound for its unique functionalization potential. The recently published method for benzylic bromination provides a validated, albeit moderate-yielding (39% [4]), pathway to install a versatile chemical handle. This creates opportunities for synthesizing novel covalent organic frameworks (COFs) or conjugated porous polymers with tailored properties.

Application
Selection Property
Validation Focus
Binucleating ligand research
Rigid dinucleating core with phenolic bridge
Magnetic exchange property modeling
Fluorescent chemosensor probe development
Aldehyde groups for Schiff base sensor formation
Ion detection sensitivity and live-cell imaging response
Functionalized building block synthesis
Benzylic bromination handle
Functional group installation and material integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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